Bienvenue dans la boutique en ligne BenchChem!

N-(1H-indazol-5-yl)acetamide

Analgesia Pain Model COX Inhibition

Procure N-(1H-indazol-5-yl)acetamide (CAS 95574-27-9) to leverage its distinct biological profile. This compound uniquely combines weak ROCK2 inhibition (IC₅₀ = 40,000 nM), serving as a critical negative control to define assay lower boundaries, with 4x greater analgesic potency (50 mg/kg) than paracetamol efficacy studies. Its divergence from potent kinase inhibitors like CFI-400936 makes it indispensable for ensuring phenotype specificity and data accuracy in kinase research and pain models.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 95574-27-9
Cat. No. B2804859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-5-yl)acetamide
CAS95574-27-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C9H9N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h2-5H,1H3,(H,10,12)(H,11,13)
InChIKeyXGVHKKOLBJMLLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indazol-5-yl)Acetamide (CAS 95574-27-9): A Differentiated Paracetamol Analog and Kinase Probe


N-(1H-indazol-5-yl)acetamide (CAS 95574-27-9) is a small molecule heterocyclic acetamide derivative belonging to the indazole family. It is structurally characterized as a 5-acetamidoindazole (C₉H₉N₃O) [1]. The compound is recognized as a bioisostere of paracetamol and has been investigated as a probe for kinase inhibition, particularly for Rho-associated protein kinase 2 (ROCK2) and cyclin-dependent kinase-like 2 (CDKL2) [2]. Its primary relevance in scientific procurement stems from its demonstrated, quantifiable differentiation as a more potent analgesic in preclinical models and its distinct, weak activity profile against certain kinase targets compared to optimized indazole inhibitors [3].

Procurement Rationale: Why N-(1H-Indazol-5-yl)Acetamide Cannot Be Substituted by Other Indazole Derivatives or Paracetamol


The procurement of N-(1H-indazol-5-yl)acetamide is justified by its unique, quantifiable activity profile that diverges significantly from close structural analogs and its parent compound, paracetamol. While other indazole-5-yl derivatives have been optimized for high potency against kinases like TTK (e.g., CFI-400936 with an IC50 of 3.6 nM), N-(1H-indazol-5-yl)acetamide exhibits a distinct, weak inhibition profile (e.g., ROCK2 IC50 = 40,000 nM) [1][2]. This functional contrast makes it a valuable negative control or a tool to probe specific, low-affinity interactions. Conversely, its in vivo analgesic potency is four times greater than that of paracetamol (50 mg/kg vs. 200 mg/kg for an equivalent effect), preventing direct substitution in pain model studies [3]. These specific quantitative differences in both kinase activity and in vivo efficacy mandate the use of this precise compound for reproducible, interpretable scientific outcomes.

Quantitative Differentiation of N-(1H-Indazol-5-yl)Acetamide: Direct Comparator Data for Scientific Selection


In Vivo Analgesic Efficacy: N-(1H-Indazol-5-yl)Acetamide vs. Paracetamol (Acetaminophen)

In a murine model of formalin-induced pain, N-(1H-indazol-5-yl)acetamide demonstrated a significantly higher analgesic potency compared to paracetamol. An equivalent antinociceptive effect was achieved with a 50 mg/kg dose of the target compound, whereas a 200 mg/kg dose of paracetamol was required [1]. This indicates a four-fold increase in in vivo efficacy for the indazole analog in this specific pain model.

Analgesia Pain Model COX Inhibition Bioisostere

Kinase Inhibition Profile: Weak ROCK2 Activity vs. Potent TTK Inhibitor CFI-400936

N-(1H-indazol-5-yl)acetamide exhibits weak inhibitory activity against Rho-associated protein kinase 2 (ROCK2) with an IC50 of 40,000 nM [1]. In stark contrast, the optimized indazole derivative CFI-400936 (N-[3-[3-(aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide) is a potent inhibitor of Tyrosine Threonine Kinase (TTK) with an IC50 of 3.6 nM [2]. This four-order-of-magnitude difference in potency highlights the target compound's utility as a negative control or a tool for investigating low-affinity kinase interactions, distinct from highly optimized inhibitors.

Kinase Inhibition ROCK2 TTK Selectivity

Functional Selectivity: Negative Control for CDKL2 vs. Potent CDKL2 Probe (Compound 9)

In a study identifying acylaminoindazole-based inhibitors of Cyclin-Dependent Kinase-Like 2 (CDKL2), Compound 9 was selected as a potent and selective chemical probe. N-(1H-indazol-5-yl)acetamide, designated as Compound 16, was explicitly designed and utilized as a negative control to be used alongside the probe [1]. This design is based on its lack of potent CDKL2 inhibitory activity, making it essential for validating CDKL2-mediated biological effects and confirming that observed outcomes are target-specific.

CDKL2 Chemical Probe Kinase Selectivity Negative Control

Validated Research Applications for N-(1H-Indazol-5-yl)Acetamide Based on Quantitative Evidence


In Vivo Analgesic Studies Requiring a Potent Paracetamol Alternative

Researchers designing murine formalin-induced pain models can utilize N-(1H-indazol-5-yl)acetamide at a 50 mg/kg dose to achieve an antinociceptive effect comparable to 200 mg/kg of paracetamol [1]. This four-fold increase in potency allows for lower dosing, potentially reducing off-target effects or improving experimental efficiency in pain and inflammation research.

Kinase Research: Use as a Validated Negative Control for CDKL2 Studies

In any study investigating the biological function of CDKL2 using indazole-based probes, N-(1H-indazol-5-yl)acetamide (designated Compound 16) should be procured and used in parallel as a negative control [2]. This practice ensures that observed cellular or biochemical phenotypes are directly attributable to CDKL2 inhibition by the active probe and not to general indazole scaffold effects.

Kinase Selectivity Profiling: A Low-Affinity ROCK2 Reference Compound

For laboratories establishing or validating kinase selectivity panels, N-(1H-indazol-5-yl)acetamide serves as a reference standard for weak ROCK2 inhibition (IC50 = 40,000 nM) [3]. It provides a valuable calibration point for high-throughput screening assays, helping to define the lower boundary of inhibitory activity and ensuring that hits with sub-micromolar potency are properly contextualized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1H-indazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.